molecular formula C15H13NOS B8392781 1-[2-(Thien-2-yl)ethyl]indole-4-carbaldehyde

1-[2-(Thien-2-yl)ethyl]indole-4-carbaldehyde

Cat. No. B8392781
M. Wt: 255.3 g/mol
InChI Key: JVJORRJNWIVYHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05811439

Procedure details

The same procedures used in Example 1 were repeated except for using 435 mg of indole-4-carbaldehyde and 680 mg of 2-(thien-2-yl)ethyl methanesulfonate instead of the benzyl bromide used in Example 1 to give 299 mg of 1-[2-(thien-2-yl)ethyl]indole-4-carbaldehyde as an orange-colored oily substance. The yield thereof was found to be 39%.
Quantity
435 mg
Type
reactant
Reaction Step One
Quantity
680 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([CH:10]=[O:11])[C:4]=2[CH:3]=[CH:2]1.CS(O[CH2:17][CH2:18][C:19]1[S:20][CH:21]=[CH:22][CH:23]=1)(=O)=O>>[S:20]1[CH:21]=[CH:22][CH:23]=[C:19]1[CH2:18][CH2:17][N:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([CH:10]=[O:11])[C:4]=2[CH:3]=[CH:2]1

Inputs

Step One
Name
Quantity
435 mg
Type
reactant
Smiles
N1C=CC=2C(=CC=CC12)C=O
Step Two
Name
Quantity
680 mg
Type
reactant
Smiles
CS(=O)(=O)OCCC=1SC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)CCN1C=CC=2C(=CC=CC12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 299 mg
YIELD: CALCULATEDPERCENTYIELD 39.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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